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Compound of Interest

Compound Name: 3-(tert-Butyl)-2-Chlorobenzoic Acid

Cat. No.: B13709203

Get Quote

Part 1: Chemical Identity & Structural Dynamics
2-Chloro-3-tert-butylbenzoic acid is a trisubstituted benzene derivative where the interplay

between the bulky tert-butyl group and the adjacent chlorine atom creates a unique

"buttressing effect." This steric pressure significantly influences the molecule's reactivity,

conformation, and utility in designing conformationally restricted pharmacophores.

Core Identification Data
Property Specification

CAS Registry Number 1369813-11-5

IUPAC Name 2-Chloro-3-(1,1-dimethylethyl)benzoic acid

Molecular Formula C₁₁H₁₃ClO₂

Molecular Weight 212.67 g/mol

Appearance White to off-white crystalline powder

Predicted pKa ~2.8 – 3.0 (Acidified by the Ortho effect)

LogP (Predicted) 3.8 – 4.1 (Highly lipophilic)
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The "Buttressing Effect" & Conformational Lock
Unlike simple benzoic acids, the 1,2,3-substitution pattern in this molecule forces a non-planar

conformation.

Primary Steric Clash: The bulky tert-butyl group at position 3 pushes against the chlorine

atom at position 2.

Secondary Steric Clash: The displaced chlorine atom exerts pressure on the carboxylic acid

group at position 1.

Result: The carboxylic acid moiety is forced out of coplanarity with the benzene ring. This

"deconjugation" increases the acidity (lowering pKa) relative to its meta/para isomers and

prevents metabolic conjugation in biological systems, making it a valuable scaffold for

metabolically stable drugs.
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Figure 1: The steric relay mechanism (Buttressing Effect) defining the molecular geometry.

Part 2: Synthesis & Manufacturing Protocols
Due to the difficulty of introducing a chlorine atom between a carboxyl and a tert-butyl group,

direct electrophilic aromatic substitution is regiochemically poor. The most robust synthetic

route relies on Directed Ortho-Lithiation or the Oxidation of a Pre-functionalized Toluene.

Route A: The "Grignard/Lithiation" Approach (High
Purity)
This method is preferred for medicinal chemistry applications requiring high isomeric purity. It

utilizes 1-bromo-2-chloro-3-tert-butylbenzene as the key precursor.

Reagents & Materials:
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Precursor: 1-bromo-2-chloro-3-tert-butylbenzene

Metalating Agent:iso-Propylmagnesium chloride (TurboGrignard) or n-Butyllithium

Electrophile: Dry CO₂ gas or solid dry ice

Solvent: Anhydrous THF

Step-by-Step Protocol:
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Dissolution: Dissolve 10.0 g (40 mmol) of 1-bromo-2-chloro-3-tert-butylbenzene in 100 mL

anhydrous THF. Cool to -78°C.[1]

Halogen-Metal Exchange: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30

minutes. Maintain internal temperature below -70°C.

Note: The bulky tert-butyl group protects the 3-position, but the exchange specifically

targets the bromine at position 1 due to the weaker C-Br bond compared to C-Cl.

Carboxylation: Bubble anhydrous CO₂ gas through the solution for 60 minutes while allowing

the mixture to warm to 0°C. The solution will become a thick slurry (lithium benzoate salt).

Quench & Workup: Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).

Purification: The crude acid is recrystallized from Hexane/Ethyl Acetate (9:1) to yield white

needles.

Route B: The "Toluene Oxidation" Approach (Industrial
Scalability)
For larger scales, oxidizing the methyl group of 2-chloro-3-tert-butyltoluene is more cost-

effective.
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Figure 2: Industrial synthesis pathway via oxidation of the toluene precursor.

Part 3: Applications in Drug Discovery &
Agrochemicals
Agrochemical Potency (Ryanodine Receptors)
This scaffold is a structural analog of the anthranilic diamide class of insecticides (e.g.,

Chlorantraniliprole). The 2-chloro-3-alkyl motif is critical for binding to the ryanodine receptor in

insects.
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Mechanism: The bulky 3-tert-butyl group locks the amide bond (formed at C1) into a specific

dihedral angle, maximizing binding affinity to the receptor pocket while preventing metabolic

degradation by cytochrome P450 enzymes.

Medicinal Chemistry: The "Molecular Wedge"
In drug design, 2-chloro-3-tert-butylbenzoic acid is used as a conformational restrictor.

Scaffold Use: When coupled to amines, the resulting benzamide is twisted. This is used to

mimic twisted biaryl systems or to force a peptide backbone into a turn conformation.

Lipophilicity: The tert-butyl group significantly increases the LogP, enhancing blood-brain

barrier (BBB) penetration for CNS targets.

Part 4: Safety & Handling (MSDS Summary)
Hazard Class GHS Code Description

Skin Irritation H315 Causes skin irritation.

Eye Damage H318
Causes serious eye damage

(Acidic corrosive potential).

Aquatic Toxicity H411
Toxic to aquatic life with long-

lasting effects (High LogP).

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and

lab coat.

Storage: Store in a cool, dry place. The compound is stable but should be kept away from

strong bases and oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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